molecular formula C21H24N2O3 B2544152 4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol CAS No. 394228-70-7

4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

Cat. No.: B2544152
CAS No.: 394228-70-7
M. Wt: 352.434
InChI Key: WKXXNJWKZISLGE-UHFFFAOYSA-N
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Description

4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is an organic compound with the molecular formula C21H24N2O3 and a molecular weight of 352.434 g/mol. This compound is characterized by its complex structure, which includes phenol, pyrazole, and phenoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-ethyl-5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol include:

  • 5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
  • 4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxy-phenol
  • 5-ethoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted research applications where these properties are advantageous.

Properties

IUPAC Name

4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propan-2-yloxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-5-15-11-17(18(24)12-19(15)25-13(2)3)20-21(14(4)22-23-20)26-16-9-7-6-8-10-16/h6-13,24H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXXNJWKZISLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC(C)C)O)C2=NNC(=C2OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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